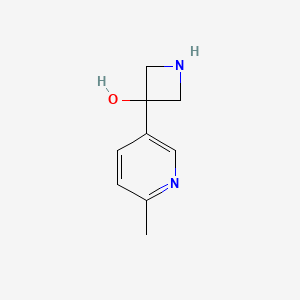
3-(6-Methylpyridin-3-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methylpyridin-3-yl)azetidin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an azetidine ring with a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-yl)azetidin-3-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the azetidine ring can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methylpyridin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Methylpyridin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(6-Methylpyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Methylpyridin-3-yl)azetidine: Lacks the hydroxyl group at the 3-position.
3-(6-Methylpyridin-3-yl)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.
3-(6-Methylpyridin-3-yl)oxetane: Contains an oxetane ring instead of an azetidine ring.
Uniqueness
3-(6-Methylpyridin-3-yl)azetidin-3-ol is unique due to the presence of both a hydroxyl group and an azetidine ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-(6-methylpyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8(4-11-7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3 |
InChI-Schlüssel |
AIPOWMCJHASLEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



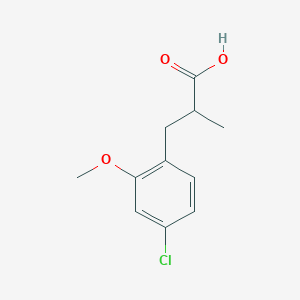
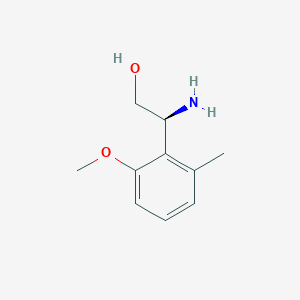
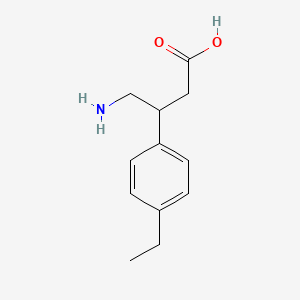
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
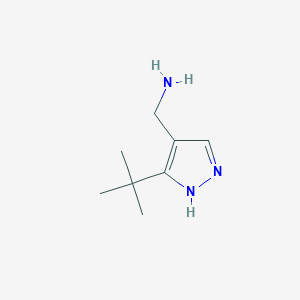
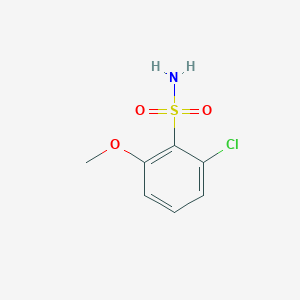
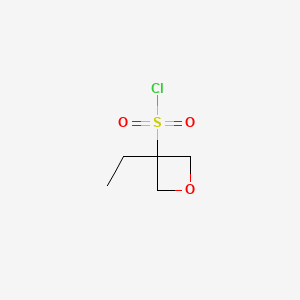
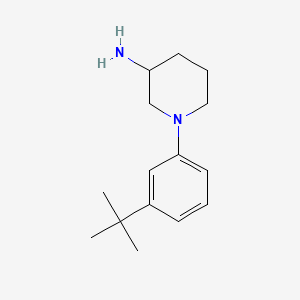
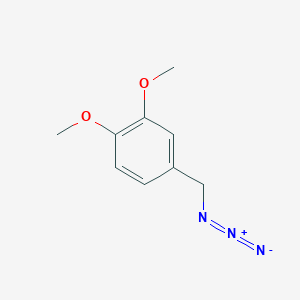

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
